4-Bromopyrrolidin-3-ol;hydrochloride

Description

4-Bromopyrrolidin-3-ol hydrochloride (CAS No. 67466-31-3) is a brominated pyrrolidine derivative with a hydroxyl group at the 3-position, formulated as a hydrochloride salt to enhance solubility and stability. Its IUPAC name is 3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride, and it is supplied by specialized chemical manufacturers such as Suzhou Health Chemicals Co., Ltd. (China) and Ambeed, Inc. .

The hydrochloride salt form is critical for improving bioavailability, a common strategy in drug development, as seen in other hydrochlorides like metformin hydrochloride () and propranolol hydrochloride ().

Properties

IUPAC Name |

4-bromopyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNRYKQCNJIWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.48 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural and Functional Differences:

The isopropylphenoxy substituent in introduces steric bulk, which may reduce solubility but improve receptor binding specificity. The methylphenoxymethyl group in adds a polar ether linkage, balancing lipophilicity and aqueous solubility.

Impact of Hydrochloride Salt Formation :

- Hydrochloride salts, as seen in all listed compounds, improve water solubility, critical for oral bioavailability. For example, metformin hydrochloride () and lomefloxacin hydrochloride () rely on salt forms for therapeutic efficacy.

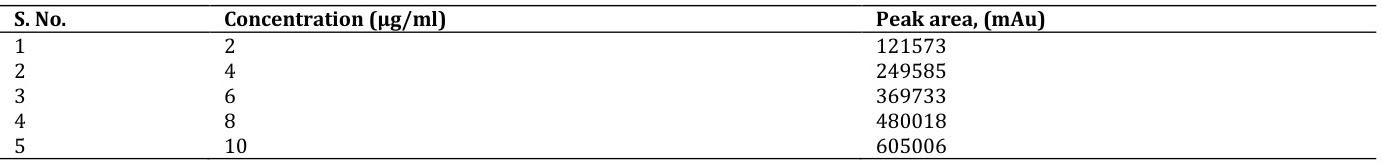

Analytical Methodologies :

- High-performance liquid chromatography (HPLC), as validated for bamifylline hydrochloride () and metformin hydrochloride (), is likely applicable for quantifying 4-bromopyrrolidin-3-ol hydrochloride due to structural similarities.

- Spectrophotometric methods (e.g., hydroxyzine hydrochloride in ) could also resolve mixtures of these analogs.

Potential Applications: The 5-methyl variant (CAS 67466-32-4) in may exhibit altered metabolic stability compared to the parent compound, a factor observed in propranolol hydrochloride derivatives (). Ether-linked analogs () could serve as prodrugs, with hydrolysis releasing active metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.